![molecular formula C17H16ClN3O4 B12302245 3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)

3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

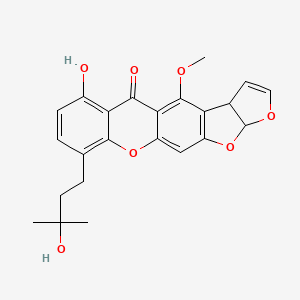

GSK 366 es un potente inhibidor de la quinurenina-3-monooxigenasa (KMO), una enzima involucrada en la vía de la quinurenina del metabolismo del triptófano. Este compuesto ha demostrado un potencial significativo en la investigación científica debido a su alta especificidad y eficacia en la inhibición de KMO, con valores de IC50 de 2.3 nM para KMO humana y 0.7 nM para KMO de Pseudomonas fluorescens .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GSK 366 involucra múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad privada y no se divulgan públicamente.

Métodos de Producción Industrial

La producción industrial de GSK 366 probablemente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK 366 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución que involucran nucleófilos o electrófilos pueden llevar a la formación de diferentes derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran GSK 366 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente se controlan para mantener la integridad del compuesto y lograr los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de GSK 366 incluyen varios derivados oxidados, reducidos y sustituidos. Estos productos a menudo se caracterizan mediante técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) para confirmar sus estructuras .

Aplicaciones Científicas De Investigación

GSK 366 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de la quinurenina y su papel en varios procesos bioquímicos.

Biología: Se emplea en la investigación para comprender las funciones biológicas de KMO y su participación en el metabolismo celular.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Huntington y la enfermedad de Alzheimer, así como la pancreatitis aguda y el síndrome de disfunción de múltiples órganos

Mecanismo De Acción

GSK 366 ejerce sus efectos inhibiendo la quinurenina-3-monooxigenasa, una enzima que cataliza la hidroxilación de L-quinurenina a 3-hidroxiquinurenina. Esta inhibición interrumpe la vía de la quinurenina, lo que lleva a niveles alterados de metabolitos posteriores. Los objetivos moleculares de GSK 366 incluyen el sitio activo de KMO, donde se une y evita que la enzima catalice su reacción. Se ha demostrado que esta inhibición tiene efectos beneficiosos en modelos de enfermedades neurodegenerativas y otras afecciones .

Comparación Con Compuestos Similares

Compuestos Similares

Ro 61-8048: Otro inhibidor de KMO con propiedades inhibitorias similares pero estructura química diferente.

UPF 648: Un inhibidor de KMO con propiedades farmacocinéticas distintas en comparación con GSK 366.

Unicidad de GSK 366

GSK 366 destaca por su alta potencia y especificidad para KMO, con valores de IC50 muy bajos que indican una fuerte actividad inhibitoria. Además, su análisis cinético detallado sugiere un verdadero valor de Ki alrededor de 12 pM, lo que lo convierte en uno de los inhibidores de KMO más potentes conocidos. La larga vida media de disociación del compuesto de aproximadamente 12 horas mejora aún más su eficacia en los sistemas biológicos .

Propiedades

Fórmula molecular |

C17H16ClN3O4 |

|---|---|

Peso molecular |

361.8 g/mol |

Nombre IUPAC |

3-[5-chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23) |

Clave InChI |

YWASLAPMFGBZQP-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)

![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)

![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)

![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)

![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)